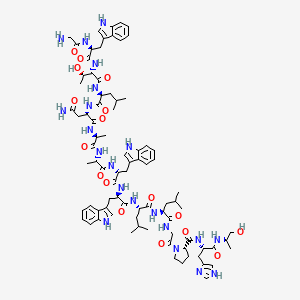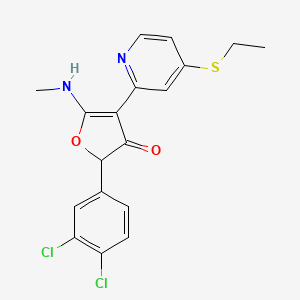
(Ala6,D-trp8,L-alaninol15)-galanin (1-15)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ala6,D-trp8,L-alaninol15)-galanin (1-15), commonly referred to as Galanin (1-15), is a peptide that is derived from the larger neuropeptide, galanin. Galanin is widely distributed throughout the central and peripheral nervous systems and is involved in a variety of physiological processes, including pain modulation, feeding behavior, and stress response. Galanin (1-15) is a truncated form of galanin that has been shown to have specific biological activity and potential therapeutic applications.
Wirkmechanismus
Galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) exerts its biological effects by binding to specific receptors on the surface of cells. The galanin receptor family consists of three subtypes: GalR1, GalR2, and GalR3. Galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) has the highest affinity for GalR2, which is primarily expressed in the central nervous system. Activation of GalR2 by galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) leads to the inhibition of neurotransmitter release and the modulation of ion channels, resulting in the observed effects on pain sensitivity and neuroprotection.
Biochemical and Physiological Effects
In addition to its analgesic and neuroprotective effects, galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) has been shown to have a variety of other biochemical and physiological effects. It has been implicated in the regulation of feeding behavior and energy metabolism, as well as the modulation of stress response and anxiety. Galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) has also been shown to have anti-inflammatory effects and may play a role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) in laboratory experiments is its specificity for GalR2, which allows for targeted modulation of specific cellular processes. However, the use of peptides in experiments can be challenging due to their susceptibility to degradation and instability in biological fluids. Additionally, the synthesis and purification of peptides can be time-consuming and expensive.
Zukünftige Richtungen
There are several potential future directions for research on galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)). One area of interest is the development of GalR2-selective agonists and antagonists for use as potential therapeutics. Another area of research is the investigation of the role of galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) in the regulation of feeding behavior and energy metabolism, and its potential as a target for the treatment of obesity and related metabolic disorders. Finally, there is ongoing research into the neuroprotective effects of galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) and its potential as a treatment for neurodegenerative diseases.
Synthesemethoden
Galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid protected by a specific group to prevent unwanted reactions. After the peptide chain is completed, the final product is deprotected and cleaved from the resin support. Purification and characterization of the peptide are then carried out using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) has analgesic effects and can reduce pain sensitivity in animal models. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H115N21O17/c1-42(2)26-59(74(112)90-39-70(109)104-25-17-24-67(104)82(120)101-65(32-52-38-86-41-91-52)75(113)92-45(7)40-105)97-77(115)60(27-43(3)4)98-80(118)64(31-51-37-89-58-23-16-13-20-55(51)58)99-79(117)63(30-50-36-88-57-22-15-12-19-54(50)57)96-73(111)47(9)93-72(110)46(8)94-76(114)66(33-68(85)107)100-78(116)61(28-44(5)6)102-83(121)71(48(10)106)103-81(119)62(95-69(108)34-84)29-49-35-87-56-21-14-11-18-53(49)56/h11-16,18-23,35-38,41-48,59-67,71,87-89,105-106H,17,24-34,39-40,84H2,1-10H3,(H2,85,107)(H,86,91)(H,90,112)(H,92,113)(H,93,110)(H,94,114)(H,95,108)(H,96,111)(H,97,115)(H,98,118)(H,99,117)(H,100,116)(H,101,120)(H,102,121)(H,103,119)/t45-,46-,47-,48+,59-,60-,61-,62-,63+,64+,65-,66-,67-,71-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERTUWBBIXPKKH-FUTSWLKMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H115N21O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1678.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3(2H)-Furanone, 4-(4-chloro-2-pyridinyl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-](/img/no-structure.png)
![7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine](/img/structure/B576155.png)

![Furo[3,4-b]pyridin-7(5H)-one 1-oxide](/img/structure/B576157.png)

